molecular formula C18H20FN3O2 B4803570 1-[(4-Fluorophenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine

1-[(4-Fluorophenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine

Cat. No.: B4803570
M. Wt: 329.4 g/mol
InChI Key: QPMYPNMJFXLAFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Fluorophenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine is a compound belonging to the piperazine family, characterized by the presence of a piperazine ring substituted with fluorophenyl and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Fluorophenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine typically involves the reaction of 1-(4-fluorophenyl)piperazine with 3-nitrobenzyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Fluorophenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, especially at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Reduction of the nitro group: 1-[(4-Fluorophenyl)methyl]-4-[(3-aminophenyl)methyl]piperazine.

    Substitution reactions: Various substituted piperazine derivatives depending on the reagents used.

Scientific Research Applications

1-[(4-Fluorophenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-Fluorophenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes .

Comparison with Similar Compounds

    1-(4-Fluorophenyl)piperazine: Shares the fluorophenyl group but lacks the nitrophenyl substitution.

    1-(3-Nitrophenyl)piperazine: Contains the nitrophenyl group but lacks the fluorophenyl substitution.

    1-(4-Chlorophenyl)piperazine: Similar structure with a chlorine atom instead of fluorine.

Uniqueness: 1-[(4-Fluorophenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine is unique due to the presence of both fluorophenyl and nitrophenyl groups, which may confer distinct pharmacological properties and reactivity compared to its analogs .

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O2/c19-17-6-4-15(5-7-17)13-20-8-10-21(11-9-20)14-16-2-1-3-18(12-16)22(23)24/h1-7,12H,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMYPNMJFXLAFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)F)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-Fluorophenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-[(4-Fluorophenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine
Reactant of Route 3
Reactant of Route 3
1-[(4-Fluorophenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine
Reactant of Route 4
Reactant of Route 4
1-[(4-Fluorophenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine
Reactant of Route 5
Reactant of Route 5
1-[(4-Fluorophenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine
Reactant of Route 6
Reactant of Route 6
1-[(4-Fluorophenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.